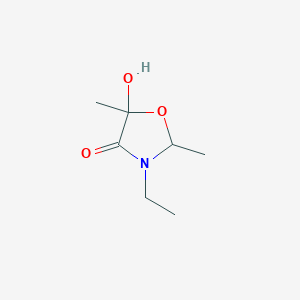
Ethylene piperidinophosphonite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene piperidinophosphonite is a chemical compound with the molecular formula C7H14NO2P It is a phosphonite derivative that contains an ethylene bridge and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethylene piperidinophosphonite typically involves the reaction of piperidine with ethylene oxide in the presence of a phosphorous trichloride catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Ethylene Oxide} + \text{PCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethylene piperidinophosphonite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonites.
Scientific Research Applications
Ethylene piperidinophosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of ethylene piperidinophosphonite involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may inhibit or activate specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
- Ethylene phosphite
- Piperidinophosphine
- Ethylene diphosphonite
Comparison: Ethylene piperidinophosphonite is unique due to the presence of both an ethylene bridge and a piperidine ring, which confer distinct chemical properties. Compared to ethylene phosphite, it has enhanced stability and reactivity. Piperidinophosphine lacks the ethylene bridge, making it less versatile in certain applications. Ethylene diphosphonite, while similar, has different reactivity patterns due to the presence of two phosphonite groups.
Properties
CAS No. |
57842-12-3 |
|---|---|
Molecular Formula |
C7H14NO2P |
Molecular Weight |
175.17 g/mol |
IUPAC Name |
1-(1,3,2-dioxaphospholan-2-yl)piperidine |
InChI |
InChI=1S/C7H14NO2P/c1-2-4-8(5-3-1)11-9-6-7-10-11/h1-7H2 |
InChI Key |
HPWZEPKDCQDJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



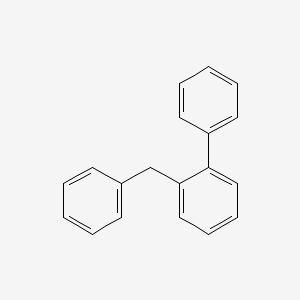
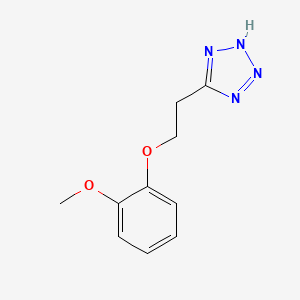
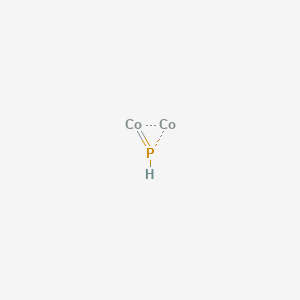
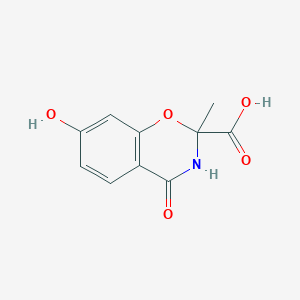
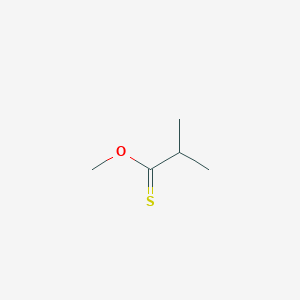
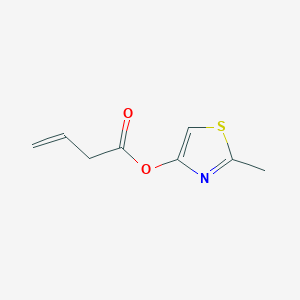
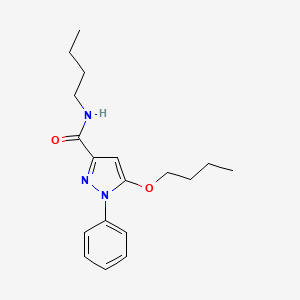
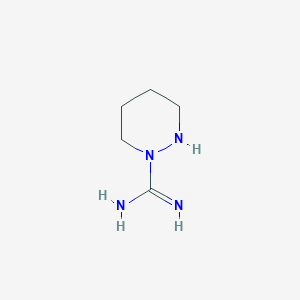
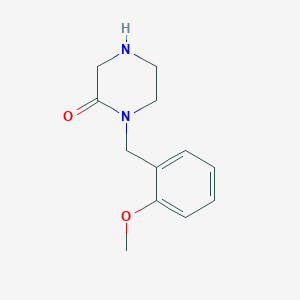

![3-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B13809355.png)
